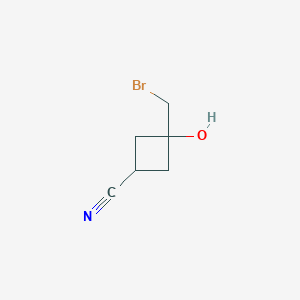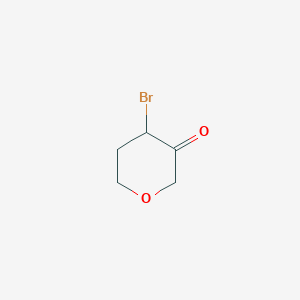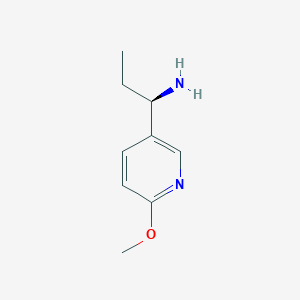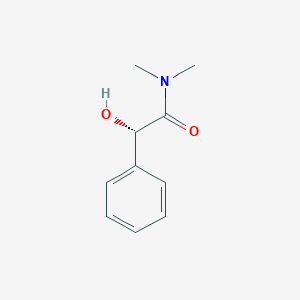
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring with a bromomethyl group, a hydroxyl group, and a nitrile group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile typically involves the bromination of a suitable cyclobutane precursor followed by the introduction of the hydroxyl and nitrile groups. One common method involves the bromination of 3-methylcyclobutanone, followed by the addition of hydroxyl and nitrile groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The nitrile group can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl group.
Oxidation Reactions: Products include cyclobutanones or other carbonyl-containing compounds.
Reduction Reactions: Products include primary amines or other reduced forms of the nitrile group.
Aplicaciones Científicas De Investigación
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromomethyl group can act as an electrophile, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- cis-3-(Bromomethyl)cyclobutanecarboxylic acid
- cis-3-(Benzyloxymethyl)cyclobutanol
- cis-3-Hexenyl acetate
Uniqueness
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile is unique due to the combination of its functional groups and the rigidity of the cyclobutane ring. This combination allows for specific reactivity and interactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C6H8BrNO |
|---|---|
Peso molecular |
190.04 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-hydroxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C6H8BrNO/c7-4-6(9)1-5(2-6)3-8/h5,9H,1-2,4H2 |
Clave InChI |
ULZIFBHCBQJYNF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(CBr)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)

![1,8-Diazaspiro[4.6]undecane](/img/structure/B13008883.png)
![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)




